molecular formula C10H6F2N2 B1612851 6,6'-Difluoro-2,2'-bipyridine CAS No. 616225-38-8

6,6'-Difluoro-2,2'-bipyridine

Cat. No.: B1612851
CAS No.: 616225-38-8
M. Wt: 192.16 g/mol
InChI Key: FFSAVYYXUGRNGE-UHFFFAOYSA-N
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Description

6,6’-Difluoro-2,2’-bipyridine is a chemical compound that belongs to the bipyridine family It is characterized by the presence of two fluorine atoms at the 6 and 6’ positions of the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Difluoro-2,2’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the reaction between 2-bromo-6-fluoropyridine and 2-bromo-6-fluoropyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of 6,6’-Difluoro-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6,6’-Difluoro-2,2’-bipyridine .

Chemical Reactions Analysis

Types of Reactions

6,6’-Difluoro-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,6’-Difluoro-2,2’-bipyridine is primarily related to its ability to form stable coordination complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The fluorine atoms enhance the electron-withdrawing properties of the bipyridine ligand, which can influence the reactivity and selectivity of the metal complexes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-6-(6-fluoropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSAVYYXUGRNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616104
Record name 6,6'-Difluoro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616225-38-8
Record name 6,6'-Difluoro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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